molecular formula C11H14ClN3O2 B2808140 (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone CAS No. 1429180-99-3

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone

Cat. No.: B2808140
CAS No.: 1429180-99-3
M. Wt: 255.7
InChI Key: KUHPPZCNOWLVCO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7. The purity is usually 95%.
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Scientific Research Applications

Allosteric and Mutant Specific Inhibitors

Oxazolidinone derivatives, such as those mentioned in the research by Levell et al., have been investigated for their potential as allosteric and mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1). This particular study found that certain stereoisomers of oxazolidinone exhibited significant cellular activity and selectivity, highlighting their potential in targeted cancer therapies (Levell et al., 2017).

Synthesis and Chemical Properties

The chemical synthesis and properties of oxazolidinone derivatives, such as the modification of the Evans auxiliary to include 4-isopropyl-5,5-diphenyloxazolidin-2-one, are also a significant area of research. These studies, like the one conducted by Hintermann and Seebach, focus on the synthesis methods, solubility, and reactivity of these compounds, contributing to the broader understanding of their chemical behavior and potential applications in synthesis (Hintermann & Seebach, 1998).

Antimicrobial Agents

Research on oxazolidinone derivatives, including those mentioned in studies by Zurenko et al. and Gordeev & Yuan, has shown promising antimicrobial properties. These compounds are explored for their efficacy against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents (Zurenko et al., 1996); (Gordeev & Yuan, 2014).

Synthesis of Carboxylic Amides

The synthesis of tertiary carboxylic amides via ring-opening of oxazolidinones with Grignard reagents represents another area of research. This process, as explored by Bensa et al., demonstrates the versatility of oxazolidinone derivatives in organic synthesis, providing pathways for the creation of various amide products (Bensa et al., 2008).

Antimicrobial Evaluation

The comparative antimicrobial activities of various 3-chloro-2-oxazolidinone derivatives have been evaluated in research by Kosugi et al., providing insights into their bactericidal properties and stability. Such studies contribute to the understanding of oxazolidinone derivatives' potential as antimicrobial agents and their chemical stability under different conditions (Kosugi et al., 1976).

Properties

IUPAC Name

(4S)-3-(2-chloro-6-methylpyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-6(2)8-5-17-11(16)15(8)9-4-7(3)13-10(12)14-9/h4,6,8H,5H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHPPZCNOWLVCO-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2C(COC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)Cl)N2[C@H](COC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.